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(4-Iodocuban-1-yl)methanol

Cat. No.: B8140069
M. Wt: 260.07 g/mol
InChI Key: LQSVUABZBLCLRE-UHFFFAOYSA-N
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Description

Historical Development of the Cubane (B1203433) Scaffold in Organic Synthesis

The story of cubane (C₈H₈) is a landmark in the history of organic synthesis. For a long time, the existence of a molecule with carbon atoms arranged at the vertices of a cube was considered impossible due to the extreme bond angle strain. unibo.it However, in 1964, Philip E. Eaton and his graduate student Thomas W. Cole at the University of Chicago achieved the first synthesis of the cubane skeleton, a milestone that challenged and expanded the understanding of chemical bonding. acs.orguq.edu.au Their classic synthesis began with 2-cyclopentenone and involved a multi-step sequence. alfa-chemistry.com

A key step in Eaton's original route was a photochemical [2+2] cycloaddition to form the cage-like structure. alfa-chemistry.com Subsequent modifications to the synthetic protocol were made by others, including N.B. Chapman and colleagues, which ultimately led to an improved five-step process yielding cubane-1,4-dicarboxylic acid in a more efficient manner. researchgate.net This dicarboxylic acid has since become a crucial starting material for the synthesis of other substituted cubanes. acs.orguq.edu.au Further innovations included alternative synthetic routes, such as one proposed in 1966 by James C. Barborak, L. Watts, and R. Pettit, which utilized an organometallic complex as a source for the unstable cyclobutadiene (B73232) intermediate. acs.org The development of reliable, large-scale syntheses for key intermediates like dimethyl 1,4-cubanedicarboxylate has been crucial for the broader exploration of cubane chemistry. uq.edu.au

Unique Structural Characteristics of Cubane and its Derivatives

Cubane is a platonic hydrocarbon composed of eight carbon atoms at the corners of a cube, each bonded to one hydrogen atom. biosynth.com Its structure is defined by highly unusual and strained geometry. The C-C-C bond angles are forced to be 90 degrees, a significant deviation from the ideal 109.5 degrees for sp³-hybridized carbon atoms. biosynth.com This deviation results in immense strain energy, calculated to be approximately 161.5 kcal/mol. researchgate.net

Despite this high strain, cubane is remarkably kinetically stable, with a decomposition temperature exceeding 220°C. researchgate.net This stability is attributed to the absence of low-energy pathways for rearrangement; the symmetry of the molecule means that breaking one or two bonds does not sufficiently relieve the strain to initiate a facile decomposition. researchgate.net The C–H bonds in cubane possess increased s-character due to the high p-character of the strained C–C bonds, making the cubyl protons more acidic than those in typical hydrocarbons. acs.orguq.edu.au This unique electronic structure influences the reactivity of the cubane core and its derivatives, allowing for functionalization without disrupting the cage structure under many conditions. acs.orguq.edu.au

Cubane as a Benzene (B151609) Bioisostere in Advanced Chemical Research

In medicinal chemistry, the replacement of a chemical group with another that has similar physical or chemical properties (isosterism) is a common strategy to modulate a drug's characteristics. A bioisostere is a compound resulting from the application of this principle to a biologically active molecule. The cubane core has emerged as a significant non-aromatic, three-dimensional bioisostere for the benzene ring. smolecule.comtandfonline.com

This application stems from the geometric similarity between the two structures; the distance across the diagonal of the cubane cage (2.72 Å) is nearly identical to the diameter of a benzene ring (2.79 Å). unibo.it Replacing a flat benzene ring with a rigid, sp³-rich cubane scaffold can improve important pharmacokinetic properties of a drug candidate, such as its solubility and metabolic stability, while maintaining or even enhancing its biological activity. acs.orgsmolecule.comtandfonline.com The rigid framework of cubane also allows for the precise spatial arrangement of substituents, which is valuable for designing molecules that can fit into specific enzyme active sites or protein receptors. acs.orguq.edu.au The use of cubane as a benzene mimic has been validated in several studies, where replacing a phenyl group with a cubyl group in known drugs has led to analogs with retained or improved properties. smolecule.com

Significance of Monosubstituted Cubanes, including (4-Iodocuban-1-yl)methanol, in Chemical Exploration

While much of the early work focused on 1,4-disubstituted cubanes due to the accessibility of cubane-1,4-dicarboxylic acid, the synthesis and use of monosubstituted cubanes are critical for expanding the scaffold's application in medicinal chemistry and materials science. acs.orgsmolecule.com These compounds serve as versatile building blocks, allowing for the introduction of a wide array of functional groups onto the cubane core. The development of methods to access monosubstituted cubanes has been a key focus, enabling their incorporation into more complex molecular designs. acs.org

Among these important building blocks is This compound . This compound contains two distinct functional groups—a primary alcohol and an iodine atom—at opposite corners of the cubane cage. This bifunctionality makes it a highly valuable intermediate in synthetic chemistry. The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, while the iodine atom serves as a handle for a variety of transformations, including metal-halogen exchange reactions and cross-coupling reactions. researchgate.net

Research has shown that iodinated cubanes are precursors for creating a range of other derivatives. For instance, the iodine atom on the cubane scaffold can be replaced by other groups through oxidative displacement using hypervalent iodine reagents. uq.edu.au Furthermore, iodine-metal exchange reactions on iodocubanes, using reagents like lithium organozincates, provide a pathway to reactive cubylmetal species that can then react with various electrophiles. researchgate.net

Specifically, this compound has been used as a reactant in studies exploring the valence isomerization of cubanes to cyclooctatetraenes. researchgate.net It has also been a subject of thermal analysis studies, which revealed that it undergoes particularly rapid thermodecomposition compared to other iodinated cubanes, suggesting the hydroxymethyl group may contribute to thermal instability. beilstein-journals.orgucl.ac.uk Its utility is further highlighted by its use in synthesizing more complex structures, such as chiral Schiff base ligands for asymmetric catalysis and as a building block in the development of novel bioactive compounds. The ability to selectively react with either the alcohol or the iodo group makes this compound a strategic component in the toolkit for creating novel, functionalized cubane-based molecules for advanced chemical exploration.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9IO B8140069 (4-Iodocuban-1-yl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-iodocuban-1-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO/c10-9-5-2-6(9)4-7(9)3(5)8(2,4)1-11/h2-7,11H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSVUABZBLCLRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C12C3C4C1C5C2C3C45I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 4 Iodocuban 1 Yl Methanol

Reactivity at the Iodine Substituent

The carbon-iodine bond on the cubane (B1203433) skeleton is a key site for a variety of chemical transformations. The reactivity at this position is influenced by the significant s-character of the exocyclic carbon orbital, a consequence of the high degree of p-character in the endocyclic C-C bonds of the strained cubane cage.

Nucleophilic Substitution Processes

While classical S(_N)2 reactions are precluded at the bridgehead carbon of the cubane nucleus due to the impossibility of backside attack, and S(_N)1 reactions are disfavored due to the instability of the resulting cubyl cation, nucleophilic substitution can be achieved through alternative mechanisms. One such pathway involves an iodine-metal exchange followed by reaction with an electrophile. For instance, treatment of 4-iodocubane-N,N-diisopropylcarboxamide with a dianionic zincate, n-Bu(_4)ZnLi(_2), facilitates an iodine-metal exchange. The resulting cubylmetal species can then react with various electrophiles, such as aldehydes, to form new carbon-carbon bonds. Although this example is on a carboxamide derivative, it demonstrates a viable route for nucleophilic substitution on an iodocubane (B12285268).

ReactantReagentElectrophileProductYield (%)
4-Iodocubane-N,N-diisopropylcarboxamiden-Bu(_4)ZnLi(_2)Benzaldehyde4-(Hydroxy(phenyl)methyl)cubane-N,N-diisopropylcarboxamide65
4-Iodocubane-N,N-diisopropylcarboxamiden-Bu(_4)ZnLi(_2)4-Methoxybenzaldehyde4-(Hydroxy(4-methoxyphenyl)methyl)cubane-N,N-diisopropylcarboxamide72

Table 1: Nucleophilic Substitution on a 4-Iodocubane Derivative via Iodine-Metal Exchange. This table is based on data for a related cubane derivative and is illustrative of the potential reactivity of (4-Iodocuban-1-yl)methanol.

Elimination Reactions and Alkene Formation

Elimination reactions involving the removal of the iodine substituent and a hydrogen atom from an adjacent carbon to form a double bond are not a characteristic feature of cubane chemistry. The rigid, strained geometry of the cubane cage makes the formation of an endocyclic double bond, which would be highly distorted and energetically unfavorable, practically impossible. Similarly, the formation of an exocyclic double bond through elimination is not a reported reaction pathway for simple halocubanes under standard elimination conditions. The inherent strain and the geometry of the cubane framework prevent the attainment of the required transition state geometries for typical E1 or E2 elimination mechanisms.

Transformations Involving the Hydroxymethyl Group

The hydroxymethyl group attached to the cubane nucleus undergoes transformations characteristic of primary alcohols, although the steric bulk of the cubane cage can influence reaction rates and conditions.

Oxidation Pathways to Carbonyl Compounds and Carboxylic Acids

The primary alcohol functionality of the hydroxymethyl group can be oxidized to both the corresponding aldehyde and carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.

For the synthesis of the aldehyde, cubanecarboxaldehyde, mild oxidizing agents are required to prevent over-oxidation. The oxidation of cubylcarbinol (cubylmethanol) using chromium trioxide-pyridine complex in dichloromethane (B109758) has been reported to yield cubanecarboxaldehyde. Similarly, the oxidation of 4-methoxy-1-cubanemethanol to 4-methoxy-1-cubanecarboxaldehyde has been achieved using Dess-Martin periodinane (DMP). d-nb.info

Starting MaterialOxidizing AgentProduct
CubylmethanolCrO(_3)-PyridineCubanecarboxaldehyde
4-Methoxy-1-cubanemethanolDess-Martin Periodinane4-Methoxy-1-cubanecarboxaldehyde

Table 3: Oxidation of Hydroxymethylcubane Derivatives to Aldehydes. d-nb.info This data for related compounds suggests a viable pathway for the oxidation of this compound.

Derivatization to Ethers and Esters

The hydroxymethyl group of this compound can be readily converted into ethers and esters through standard synthetic methodologies.

Etherification: The formation of ethers from alcohols typically proceeds via the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic attack on an alkyl halide. For this compound, this would involve reaction with a strong base, such as sodium hydride, to form the corresponding sodium cubylmethoxide, which can then be treated with an alkyl halide (e.g., methyl iodide) to yield the desired ether. While specific examples for this compound are not detailed in the literature, this is a general and reliable method for ether synthesis from primary alcohols.

Intramolecular Rearrangements and Cage Isomerizations of this compound

The rigid, highly strained cubane framework is susceptible to a variety of intramolecular rearrangements and cage isomerizations, often driven by the release of strain energy. These transformations can be initiated thermally, photochemically, or through catalysis by transition metals or acids. The substitution pattern on the cubane core, such as the presence of the iodido and hydroxymethyl groups in this compound, can significantly influence the course and outcome of these reactions.

Valence Isomerization of Cubanes to Cyclooctatetraenes

One of the most well-studied rearrangements of the cubane skeleton is its valence isomerization to the corresponding cyclooctatetraene (B1213319) (COT) derivative. This transformation is formally a [σ2s + σ2s] cycloreversion, which is thermally forbidden by the Woodward-Hoffmann rules but can be facilitated by transition metal catalysts. Rhodium(I) complexes, in particular, have been shown to be effective in promoting this reaction. nih.govuq.edu.auuq.edu.au The process is believed to proceed through an intermediate tricyclo[4.2.0.02,5]octa-3,7-diene, which then thermally rearranges to the cyclooctatetraene product. uq.edu.au

The scope of this rhodium(I)-catalyzed valence isomerization has been extensively investigated, demonstrating tolerance for a range of functional groups. nih.govuq.edu.au This methodology allows for the conversion of various mono- and 1,4-disubstituted cubanes into their corresponding COT analogues. uq.edu.aunih.gov For this compound, this reaction would be expected to yield a substituted cyclooctatetraene, although the specific influence of the iodo and hydroxymethyl groups on the reaction efficiency and regioselectivity would require experimental verification. A catalyst-free tandem Wittig sequence based on the in situ one-step oxidation of cubane-alcohols has also been developed, further broadening the synthetic utility of this isomerization. uq.edu.au

Table 1: Catalysts and Conditions for Valence Isomerization of Cubanes

Catalyst SystemSubstrate ScopeKey FeaturesReference(s)
[Rh(nbd)Cl]2Mono- and 1,4-disubstituted cubanesBroad functional group tolerability nih.govuq.edu.aunih.gov
TPAP (in tandem Wittig)Cubane-alcoholsCatalyst-free isomerization following oxidation uq.edu.au

This table is interactive. Click on the headers to sort.

Wagner-Meerwein Rearrangements and Homocubane Formation from Cubylmethanols

Wagner-Meerwein rearrangements are a class of carbocation-mediated 1,2-rearrangements where a hydrogen, alkyl, or aryl group migrates to an adjacent electron-deficient carbon center. wikipedia.orgmychemblog.com These rearrangements are common in strained polycyclic systems and are driven by the formation of a more stable carbocation. In the context of cubylmethanols, such as this compound, protonation of the hydroxyl group followed by the loss of water can generate a primary cubylcarbinyl cation.

This highly unstable primary carbocation is prone to rapid rearrangement. A plausible Wagner-Meerwein type of rearrangement would involve the migration of one of the adjacent cubyl C-C bonds to the carbinyl carbon. This ring-expansion process would lead to the formation of a more stable tertiary homocubyl cation, which upon quenching with a nucleophile (e.g., water), would yield a homocubanol derivative. uq.edu.au This type of skeletal rearrangement can be a significant competing pathway in acid-catalyzed reactions of cubylmethanols. slideshare.net The specific conditions, such as the nature of the acid and the solvent, can influence the propensity for rearrangement versus other reaction pathways like substitution or elimination. slideshare.net

Generation and Stability of Cubylcarbinyl Cations and their Transformations

The cubylcarbinyl cation is a key intermediate in the Wagner-Meerwein rearrangement of cubylmethanols. Theoretical studies have been employed to understand the stability and transformations of this cation. researchgate.net Due to the high strain and the s-character of the exocyclic bond, the primary cubylcarbinyl cation is exceptionally unstable and has not been directly observed. Instead, computational studies suggest that it readily rearranges. researchgate.netacs.org

The transformation of the cubylcarbinyl cation is not limited to the formation of the homocubyl system. Depending on the substitution pattern and reaction conditions, other rearrangement pathways might be accessible. The stability of any carbocationic intermediate is a crucial factor determining the reaction outcome. mychemblog.com For instance, the presence of the electron-withdrawing iodine atom in this compound could potentially destabilize a carbocation at the C4 position, thereby influencing the regioselectivity of any rearrangement.

Radical Chemistry of Cubane Derivatives

The C-H bonds of the cubane framework, while strong, can undergo homolytic cleavage to form cubyl radicals. Similarly, exocyclic groups can participate in radical reactions. The unique geometry and electronic structure of the cubane cage impart interesting properties to these radical intermediates.

Cubylmethyl Radical Intermediates

The cubylmethyl radical (or cubylcarbinyl radical) is an important intermediate that can be generated from precursors like this compound. acs.org This radical is known to undergo one of the fastest radical rearrangements reported, with a rate constant (k) of approximately 2.9 x 1010 s-1 at 25 °C. uq.edu.aunih.govacs.org This rapid rearrangement involves the scission of two bonds of the cubane cage. uq.edu.auacs.org

The extreme velocity of this rearrangement has made the methylcubane (B1253864) system a valuable mechanistic probe for detecting radical pathways in chemical and enzymatic reactions. uq.edu.aunih.gov The formation of characteristic rearrangement products serves as strong evidence for the transient existence of a cubylmethyl radical intermediate.

Table 2: Properties of the Cubylmethyl Radical

PropertyValueSignificanceReference(s)
Rearrangement Rate Constant (25 °C)~2.9 x 1010 s-1One of the fastest known radical rearrangements uq.edu.aunih.govacs.org
Rearrangement MechanismScission of two cubane cage bondsLeads to distinctive rearranged products uq.edu.auacs.org
ApplicationMechanistic ProbeUsed to detect radical intermediates in reactions uq.edu.aunih.gov

This table is interactive. Click on the headers to sort.

Enzyme-Catalyzed C-H Hydroxylation Mechanisms (e.g., Cytochrome P450)

Cytochrome P450 enzymes are a versatile family of monooxygenases capable of hydroxylating unactivated C-H bonds in a wide range of substrates, including hydrocarbons. nih.gov The generally accepted mechanism involves the generation of a highly reactive iron(IV)-oxo heme species, which abstracts a hydrogen atom from the substrate to form a substrate radical and an iron(IV)-hydroxo intermediate. nih.gov This is followed by a "rebound" of the hydroxyl group to the radical, yielding the alcohol product.

The hydroxylation of methylcubane derivatives by cytochrome P450 enzymes has been a subject of significant interest. Given the rapid rearrangement of the cubylmethyl radical, its formation during P450-catalyzed hydroxylation would be expected to lead to rearranged products. However, studies with a bacterial cytochrome P450, CYP101B1, have shown highly selective and efficient hydroxylation of the methyl group of various methylcubane substrates to give cubylmethanols in high yields (up to 93%) with a remarkable absence of any skeletal rearrangement. uq.edu.aunih.govacs.org

This lack of rearrangement implies that the lifetime of the cubylmethyl radical intermediate in the enzyme's active site must be extremely short, on the order of a few picoseconds. uq.edu.aunih.gov This is too brief for the characteristic ring-opening rearrangement to occur. It has been proposed that this "rearrangement-free" hydroxylation is the result of an ultrafast radical rebound, where the C-H abstraction and C-O bond formation are dynamically coupled, effectively bypassing a discrete, fully-formed radical intermediate. uq.edu.aunih.govacs.org This highlights the ability of the enzyme's active site to control the reactivity and fate of transient radical species. nih.gov

Regio- and Chemoselectivity in Multi-Substituted Cubane Reactions

The quest to synthesize multi-substituted cubanes necessitates a thorough understanding of how existing functional groups on the cubane scaffold influence the introduction of subsequent substituents. In the case of this compound, the interplay between the electron-withdrawing iodo group and the hydroxymethyl group dictates the reactivity of the remaining C-H bonds on the cubane core and the relative reactivity of the two functional groups themselves.

Directing Effects of Iodo and Hydroxymethyl Groups

The inherent electronic properties of the iodo and hydroxymethyl substituents play a crucial role in directing further functionalization. The iodine atom, being electronegative, exerts an inductive electron-withdrawing effect on the cubane cage. This effect deactivates the cubane protons, making direct C-H activation more challenging compared to unsubstituted cubane. Conversely, the hydroxymethyl group is generally considered to be weakly electron-withdrawing.

In reactions involving electrophilic attack on the cubane C-H bonds, the positions ortho (adjacent) to the existing substituents are expected to be the most activated due to a combination of steric and electronic factors. However, the high s-character of the C-H bonds in cubane makes them generally unreactive towards typical electrophilic substitution. Therefore, functionalization often proceeds via alternative pathways such as metalation.

Chemoselectivity: Reactivity of the Functional Groups

This compound possesses two distinct reactive sites: the carbon-iodine bond and the primary alcohol. This duality allows for selective transformations depending on the reaction conditions. The carbon-iodine bond is susceptible to a variety of reactions, including metal-halogen exchange and palladium-catalyzed cross-coupling reactions. The hydroxymethyl group, on the other hand, can undergo oxidation to the corresponding aldehyde or carboxylic acid, or be converted into other functional groups.

The chemoselectivity of a given reaction is highly dependent on the reagents employed. For instance, treatment with a strong organolithium reagent at low temperatures would likely lead to a lithium-iodine exchange, generating a cubyl lithium species that can then react with an electrophile. Conversely, oxidizing agents will preferentially target the hydroxymethyl group.

Research Findings in Multi-Substituted Cubane Synthesis from this compound

While specific studies focusing exclusively on the regio- and chemoselectivity of this compound are limited, the broader literature on cubane functionalization provides valuable insights. Research has demonstrated that 1,4-disubstituted cubanes are versatile starting materials for the synthesis of more complex derivatives.

One key strategy involves the metalation of a C-H bond ortho to an existing directing group. For instance, a carboxamide group has been shown to direct ortho-lithiation on the cubane nucleus. While the hydroxymethyl group is not a classical directing group for metalation, its conversion to a more effective directing group, such as an ether or a silyl (B83357) ether, could potentially enable regioselective C-H functionalization at an adjacent position.

Palladium-catalyzed cross-coupling reactions offer another powerful tool for the selective functionalization of the C-I bond. Reactions such as Suzuki, Sonogashira, and Heck couplings can be employed to introduce new carbon-carbon or carbon-heteroatom bonds at the 4-position, leaving the hydroxymethyl group intact for subsequent transformations. The choice of catalyst, ligand, and reaction conditions is critical to ensure high yields and prevent unwanted side reactions.

The synthesis of 1,2,4-trisubstituted cubanes often requires multi-step sequences starting from 1,4-disubstituted precursors. These synthetic routes highlight the challenges in controlling regioselectivity. The introduction of a third substituent is often guided by the directing influence of the existing groups and the inherent reactivity of the different positions on the cubane core.

Below is a table summarizing potential reaction pathways and the expected selectivity for the functionalization of this compound based on established principles of cubane chemistry.

Reagent/Reaction TypeTarget SiteExpected Product TypeSelectivity Principle
Organolithium Reagent (e.g., n-BuLi)C-I bond4-Substituted-cuban-1-yl)methanolMetal-halogen exchange
Oxidizing Agent (e.g., PCC, DMP)C-OH bond4-Iodocubane-1-carbaldehydeOxidation of primary alcohol
Pd Catalyst + Coupling PartnerC-I bond4-Aryl/alkynyl/alkenyl-cuban-1-yl)methanolCross-coupling reaction
Strong Base + Directing Group ModificationC-H ortho to directing group2-Substituted-(4-iodocuban-1-yl)methanol derivativeDirected ortho-metalation

It is important to note that the practical application of these principles to this compound requires experimental validation. The unique steric and electronic environment of the cubane cage can lead to unexpected reactivity patterns. Future research in this area will undoubtedly focus on developing novel and efficient methods for the regioselective and chemoselective functionalization of this and other multi-substituted cubanes, thereby expanding their utility in various scientific disciplines.

Theoretical and Computational Studies on 4 Iodocuban 1 Yl Methanol and Cubane Chemistry

Quantum Chemical Characterization of Electronic Structure and Bonding

Quantum chemical methods are fundamental to elucidating the intricate electronic structure and bonding characteristics of strained molecules like (4-Iodocuban-1-yl)methanol. These computational approaches allow for a detailed examination of molecular geometry, orbital energies, and the distribution of electron density, which are difficult to probe experimentally.

Ab initio and, more commonly, Density Functional Theory (DFT) calculations are the primary methods for the theoretical study of cubane (B1203433) systems. ias.ac.inresearchgate.net DFT, particularly with hybrid functionals like B3LYP, has proven effective in modeling the geometric and electronic properties of cubane derivatives. researchgate.netresearchgate.netnih.gov Calculations for the parent cubane molecule using the DFT B3PW91/QZVP method predict C-C bond lengths of 156.1 pm and CCC bond angles of 90.0°, which show excellent agreement with experimental values (157.1 pm and 90.0°, respectively). mdpi.com This validates the use of such methods for studying more complex derivatives like this compound.

For functionalized cubanes, these calculations are used to determine optimized geometries, vibrational frequencies, and thermochemical properties. researchgate.net The choice of basis set is crucial for accuracy, with Pople-style basis sets (e.g., 6-31G*) or correlation-consistent basis sets (e.g., aug-cc-pVDZ) often employed, sometimes with corrections for dispersion forces to better model intermolecular and intramolecular interactions. researchgate.netnih.gov

The electronic properties of cubane are heavily influenced by its strained σ-bonds. This strain raises the energy of the C-C σ-bonding orbitals, enhancing their ability to act as electron donors in a phenomenon known as hyperconjugation. researchgate.net Hyperconjugation is the delocalization of σ-electrons into an adjacent empty or partially filled p-orbital or a π-orbital. wikipedia.orgallen.in In functionalized cubanes, this involves the interaction of the strained C-C σ-bonds of the cage with the orbitals of the substituent groups.

Computational studies on derivatives of cubylmethanol have demonstrated this enhanced σ-donor ability. researchgate.net The interaction between the filled C-C σ-bonding orbitals and, for instance, an adjacent carbocation p-orbital or a π* antibonding orbital, leads to stabilization. researchgate.netwikipedia.org This effect is superior to that of unstrained alkanes. researchgate.net For this compound, the electron-donating hydroxymethyl group (-CH₂OH) and the polarizable iodo group (-I) would both interact with the cage's molecular orbitals. These interactions influence the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations on cubane and related structures show a HOMO-LUMO gap of approximately 7.50 eV for the parent molecule, a value that is significantly altered by substitution. nih.gov For instance, replacing a benzene (B151609) ring with a cubane cage in a bioactive molecule has been shown to significantly raise the orbital energy levels, which can impact pharmacological activity. nih.gov

The defining characteristic of the cubane skeleton is its immense strain energy, which has been calculated using DFT to be approximately 169 kcal/mol, a value in close agreement with experimental findings. nih.gov Other estimates place the value between 142 and 166 kcal/mol. libretexts.orgic.ac.uk This energy arises from the severe distortion of the C-C-C bond angles to 90° and from torsional strain. wikipedia.org

Computational Modeling of Reaction Pathways and Energetics

Despite its high strain, cubane is remarkably kinetically stable due to the absence of low-energy decomposition pathways. wikipedia.org Computational modeling is essential for exploring the high-energy transformations that cubane and its derivatives can undergo, providing insight into reaction mechanisms, transition states, and the energetics that govern their reactivity.

Understanding the mechanism of a chemical reaction requires the characterization of its transition state—the high-energy structure at the peak of the reaction coordinate that separates reactants from products. libretexts.org Quantum chemical calculations are used to map the potential energy surface of a reaction, allowing for the location of transition states as first-order saddle points and the calculation of the activation barrier (activation energy). ias.ac.inresearchgate.netlibretexts.org

For cubane, computational studies have elucidated the pathways for thermal decomposition and isomerization. ias.ac.inresearchgate.net For example, the dehydrogenation of cubane has been modeled using DFT, identifying the structures of the intermediates and the transition states involved in the stepwise removal of hydrogen atoms. mdpi.com The activation energy for the thermal decomposition of the parent cubane has been calculated to be high, consistent with its observed kinetic stability. arxiv.org For reactions involving functionalized cubanes, such as nucleophilic substitution at the iodine-bearing carbon of this compound, computational modeling could predict the activation barrier and determine whether the mechanism is concerted or stepwise. Such calculations are computationally intensive but crucial for predicting reaction feasibility and rates. nih.gov

The C-H and C-halogen bonds on a cubane cage are sites for radical reactions. The homolytic cleavage of the C-I bond in this compound would generate a cubyl radical. Recent studies have demonstrated the catalytic generation of cubyl radicals from C-H bonds, which can then participate in reactions such as conjugate addition. researchgate.netchemrxiv.org

Computational chemistry is a powerful tool for studying these transient species. Predicting the lifetime of a radical involves assessing both its thermodynamic stability and its kinetic persistence. nrel.gov While thermodynamic stability can be estimated by calculating radical stabilization energies (RSEs), kinetic persistence relates to the rate of reaction with other molecules and is influenced by factors like steric hindrance around the radical center. nrel.gov Advanced computational metrics are being developed to quantify and predict radical persistence based on DFT-derived features of spin density distribution and molecular geometry. nrel.gov

Furthermore, computational reaction dynamics simulations can model the trajectory of a reaction at the molecular level. nih.gov Such studies can reveal competing reaction pathways, such as direct abstraction versus the formation of a short-lived addition complex, providing a deeper understanding of the factors that control product formation in reactions involving cubyl radicals. nih.gov

Table of Chemical Compounds

Prediction and Rationalization of Reactivity and Selectivity

Theoretical and computational chemistry provides powerful tools to predict and understand the reactivity of complex molecules like this compound. By modeling reaction pathways and analyzing electronic structures, researchers can gain insights into the factors that govern reaction outcomes, including selectivity and reaction rates. The unique strained cage structure of the cubane core, combined with the electronic properties of the iodo and hydroxymethyl substituents, gives rise to distinct reactivity patterns that can be rationalized through computational studies.

Theoretical Assessment of Reactivity in Nucleophilic and Radical Processes

The carbon-iodine (C-I) bond in this compound is a primary site of reactivity. Theoretical assessments have focused on understanding its behavior in both nucleophilic and radical reactions. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of these transformations.

For iodocubane (B12285268) derivatives, a key reaction pathway is the unimolecular radical nucleophilic substitution, or SRN1 mechanism. nih.gov This multi-step process is often initiated by light (photostimulation) and involves radical and radical anion intermediates. Computational studies on related iodocubanes, such as methyl-4-iodocubane-1-carboxylate, have provided strong evidence supporting this mechanism. nih.gov

The SRN1 pathway can be summarized in the following steps, each of which can be modeled computationally to assess its energetic feasibility:

Initiation: An electron is transferred from a nucleophile to the iodocubane substrate, forming a radical anion.

Fragmentation: The radical anion intermediate rapidly dissociates, breaking the weak C-I bond to form a cubyl radical and an iodide anion.

Propagation:

The highly reactive cubyl radical couples with the nucleophile to form a new radical anion.

This new radical anion transfers its excess electron to another molecule of the starting iodocubane substrate, propagating the chain reaction and forming the final product. nih.gov

DFT calculations have been used to compute the Gibbs energy barriers for these steps, confirming the viability of the SRN1 pathway over other potential mechanisms. nih.gov The cubyl radical is a key intermediate in this process, and its structure and stability are influenced by the inherent strain and s-character of the cubane cage orbitals. The presence of the hydroxymethyl group on this compound can influence the electronic properties and, consequently, the reactivity of the molecule in these processes, although the primary focus of mechanistic studies has been on the C-I bond cleavage.

Table 1: Key Steps in the SRN1 Mechanism for Iodocubanes
StepDescriptionKey IntermediateRole of Computation
InitiationElectron transfer from a nucleophile to the iodocubane.Iodocubane Radical AnionModeling electron affinity and stability of the radical anion.
FragmentationCleavage of the carbon-iodine bond.Cubyl RadicalCalculating the C-I bond dissociation energy and the energy barrier for fragmentation.
PropagationCoupling of the cubyl radical with a nucleophile, followed by electron transfer.Substituted Cubane Radical AnionCalculating reaction energies and barriers to confirm the energetic favorability of the chain propagation.

Computational Insights into C-H Bond Activation Mechanisms

While the C-I bond is a focal point of reactivity, the carbon-hydrogen (C-H) bonds of the cubane framework represent another frontier for functionalization. Cubane C-H bonds are exceptionally strong and possess a high degree of s-character, making their activation a significant chemical challenge. ic.ac.ukresearchgate.net Computational studies have been crucial in understanding the thermodynamics and kinetics of activating these inert bonds.

High-level theoretical studies have precisely calculated the thermochemical properties of the cubane C-H bond. The bond dissociation energy (BDE) is a key metric of bond strength. For the parent cubane molecule, the C-H BDE has been computationally determined to be approximately 105 kcal/mol (438.4 ± 4 kJ/mol). researchgate.netnih.gov This value is comparable to the BDE of methane's C-H bond, underscoring its significant strength and the energy required for its homolytic cleavage. researchgate.netnih.gov

Table 2: Computed C-H Bond Dissociation Energy (BDE) of Cubane and Related Hydrocarbons
CompoundC-H BDE (kcal/mol)Reference
Cubane~105 researchgate.netnih.gov
Methane~105 researchgate.net
Ethane~101 nih.gov
Isobutane (tertiary C-H)~96.5 nih.gov

Computational chemistry has shed light on several potential mechanisms for C-H bond activation in cubane systems:

Directed Metalation: Functional groups can act as "directing groups," guiding a metal catalyst to a specific C-H bond (often in the ortho position). ic.ac.ukresearchgate.net For this compound, the hydroxymethyl group could theoretically serve this role, coordinating to a metal center and facilitating the cleavage of an adjacent C-H bond. Computational models can be used to explore the geometries of such metal-coordinated intermediates and calculate the energy barriers for the subsequent C-H activation step.

Transition-Metal-Catalyzed Activation: Mechanisms such as oxidative addition or concerted metallation-deprotonation (CMD) are common pathways for C-H activation catalyzed by transition metals. nih.govyoutube.com DFT calculations are essential for investigating these complex reaction pathways. They allow researchers to map the potential energy surface of the reaction, identify transition states, and determine the rate-limiting steps. nih.gov These theoretical insights can help rationalize why certain catalysts are effective and predict how substituents on the cubane core, like the iodo and hydroxymethyl groups, might influence the reaction's regioselectivity and efficiency.

Research Applications of 4 Iodocuban 1 Yl Methanol and Cubane Scaffolds in Chemical Synthesis and Materials Science

(4-Iodocuban-1-yl)methanol as a Synthetic Synthon

This compound is a versatile building block in synthetic chemistry. The presence of two distinct functional groups—an iodine atom and a hydroxymethyl group—at opposite corners (1,4-position) of the rigid cubane (B1203433) core allows for selective and sequential chemical modifications. This bifunctionality is crucial for its role as a precursor to more complex and polyfunctionalized cubane architectures.

The reactivity of the carbon-iodine bond in this compound is central to its utility. The iodine atom can be readily converted into a more reactive organometallic species through metal-halogen exchange reactions. wikipedia.org This process typically involves treatment with organolithium reagents or, for improved functional group tolerance, with lithium organozincates. acs.org The resulting cubylmetal species, such as cubyllithium or cubylzinc reagents, are potent nucleophiles that can react with a wide array of electrophiles to form new carbon-carbon or carbon-heteroatom bonds. acs.org

For instance, the generated cubylmetal intermediate can be reacted with aldehydes, halides, or silylating agents to attach new substituents to the cubane cage. acs.org Concurrently, the hydroxymethyl group (-CH₂OH) can be oxidized to form an aldehyde (-CHO) or a carboxylic acid (-COOH), providing another site for chemical elaboration. These transformations highlight the compound's capacity to serve as a cornerstone for constructing intricate molecular designs where the cubane cage acts as a rigid, three-dimensional scaffold.

The ability to selectively functionalize both the iodo and hydroxymethyl positions of this compound makes it an ideal precursor for creating cubanes with multiple, precisely placed functional groups. A common strategy involves protecting the hydroxymethyl group, performing a series of reactions at the iodine position, and then deprotecting and modifying the hydroxymethyl group.

The iodine-metal exchange reaction is a key first step in many syntheses of polyfunctionalized cubanes. acs.org For example, the resulting cubylzinc intermediate can be used in palladium-catalyzed cross-coupling reactions to introduce aryl groups, leading to the formation of arylated cubanes. nih.govnih.gov This methodology allows for the late-stage installation of a wide variety of substituents. nih.gov The synthesis of cubane-1,4-dicarboxylic acid, a common and versatile intermediate for further derivatization, often begins from precursors like this compound or dimethyl cubane-1,4-dicarboxylate. wikipedia.orgresearchgate.net From these dicarboxylic acids or their esters, a diverse range of 1,4-disubstituted cubanes can be prepared, which are valuable in medicinal chemistry and materials science. ox.ac.ukdigitellinc.comresearchgate.netrsc.org

Advanced Materials Research Utilizing Cubane Scaffolds

The inherent rigidity and well-defined geometry of the cubane skeleton make it an attractive component for the design of advanced materials. Unlike flexible aliphatic chains or planar aromatic rings, the cubane unit acts as a non-aromatic, three-dimensional, rigid spacer. ic.ac.uk

In polymer science, incorporating cubane units into the polymer backbone or as pendant groups can impart significant rigidity and influence the material's bulk properties. researchgate.netic.ac.uk The precise geometry of the cubane cage can control the spacing and orientation of polymer chains, potentially leading to materials with enhanced thermal stability, specific mechanical properties, or unique optical characteristics. Polyamides and other polymers have been synthesized using cubane-1,4-dicarboxylic acid or 1,4-diaminocubane as monomers. researchgate.net Additionally, oligomers of cubane, known as oligo-cubylcubanes, form rigid molecular rods that have been considered for the design of liquid crystals. wikipedia.org

Table 1: Examples of Cubane-Containing Polymers and Their Monomers
Polymer TypeCubane Monomer(s)Resulting Property/Application
PolyamidesCubane-1,4-dicarboxylic acid, 1,4-diaminocubanePotential for controlled degradation and release of cubane derivatives
Poly(2-oxazoline)s2-(Cuban-1-yl)-2-oxazolineThermoresponsive behavior in aqueous solutions
Norbornene-based polymersNorbornene with tethered cubane derivativeThermal behavior similar to simple cubane derivatives
PolyurethanesHomocubane-based diolsHigh molecular weight polymers with cage-based monomers

The cubane framework serves as a foundational structure for the synthesis of more complex and larger cage-like molecules. One area of research involves linking cubane units to form "p-[n]cubyls," which are rigid rod-like structures. wikipedia.org Another fascinating development is the creation of "expanded cubanes." In one example, buta-1,3-diynediyl moieties were formally inserted into all twelve C-C bonds of an octamethoxycubane derivative, resulting in a much larger cage compound with a C₅₆ core. Research has also explored ring expansion reactions to convert cubanes into related cage structures like homocubanes. researchgate.net These novel hydrocarbons push the boundaries of synthetic chemistry and create new molecular architectures with unique properties.

Fundamental Investigations into Cubane-Based Energetic Materials

The cubane molecule is a prime candidate for the development of high-energy-density materials (HEDMs) due to a unique combination of physical and chemical properties. wordpress.comdtic.mil The immense strain energy, high density, and large positive heat of formation of the cubane core make it an exceptionally energetic scaffold. bris.ac.ukic.ac.ukic.ac.ukdtic.mil

The fundamental properties that make the cubane core attractive for energetic materials are summarized below.

Table 2: Key Physicochemical Properties of Cubane
PropertyValueSignificance
Density1.29 g/cm³High density allows for more energetic material to be packed into a smaller volume. bris.ac.ukic.ac.uk
Heat of Formation (ΔHf)+144 to +161 kcal/molA large positive value indicates a significant amount of energy is stored in the molecule. dtic.milbris.ac.ukic.ac.ukdtic.mil
Strain Energy~166 kcal/molThe 90° C-C bond angles store immense potential energy, which is released upon decomposition. ic.ac.ukic.ac.uk
Kinetic StabilityDecomposes >220 °CDespite its high stored energy, the molecule is kinetically stable due to a lack of easy decomposition pathways. acs.orgwikipedia.orgbris.ac.uk

The strategy for creating powerful explosives involves attaching energy-rich or oxidizing functional groups, particularly nitro groups (-NO₂), to the already energetic cubane skeleton. dtic.mil This led to the synthesis of polynitrocubanes, such as heptanitrocubane and octanitrocubane, which are among the most powerful non-nuclear explosives ever created. acs.orgwikipedia.orgnih.govresearchgate.net

Octanitrocubane (ONC), where all eight hydrogen atoms of cubane are replaced by nitro groups, is a benchmark in HEDM research. bris.ac.uktaylorandfrancis.comjes.or.jp It was predicted to have performance significantly exceeding that of conventional military explosives like HMX. wikipedia.orgillinois.edu ONC has a high density (approaching 2.0 g/cm³) and contains enough oxygen to fully oxidize all its carbon atoms to CO₂, a property known as a "perfect oxygen balance." bris.ac.uktaylorandfrancis.comillinois.edu Upon detonation, it decomposes into a large volume of gaseous products (8 CO₂ + 4 N₂), contributing to its immense power. bris.ac.uk Despite its power, ONC is remarkably shock-insensitive, meaning it is stable to physical impact. jes.or.jpuchicago.edu The primary obstacle to its widespread use is the extremely difficult and expensive synthesis process. wikipedia.orguchicago.edu

Table 3: Comparison of Energetic Materials
CompoundFormulaDensity (g/cm³)Detonation Velocity (km/s)Key Feature
TNTC₇H₅N₃O₆1.656.9Standard explosive benchmark
HMX (Octogen)C₄H₈N₈O₈1.919.1High-performance military explosive
Octanitrocubane (ONC) C₈(NO₂)₈~1.98 - 2.2 (predicted)~10.1 (predicted)Extremely powerful, high density, shock-insensitive. taylorandfrancis.comjes.or.jpillinois.edu
Heptanitrocubane C₈H(NO₂)₇~2.03-Believed to have marginally better performance than ONC. wikipedia.org

Structure-Property Relationships and Energetic Performance

The energetic nature of cubane and its derivatives is rooted in their unique cage structure. The carbon atoms in the cubane skeleton are forced into unnatural 90-degree bond angles, a significant deviation from the ideal 109.5 degrees for sp³ hybridized carbon. This geometric constraint results in substantial ring strain, estimated to be around 166 kcal/mol for the parent cubane molecule. This stored strain energy, combined with a high density for a hydrocarbon, makes the cubane scaffold a promising platform for the development of high-energy-density materials (HEDMs). dtic.mil

The introduction of functional groups onto the cubane core allows for the tuning of its energetic properties. While highly nitrated cubanes, such as octanitrocubane, are potent explosives, the energetic characteristics of other derivatives like this compound are less documented in publicly available literature. However, we can infer some structure-property relationships based on the constituent parts of the molecule.

The presence of an iodine atom, being a heavy element, is expected to increase the density of the molecule, a critical factor in determining the detonation performance of an energetic material. Higher density allows for more energetic material to be packed into a given volume, potentially leading to a higher detonation velocity and pressure. The hydroxymethyl (-CH₂OH) group, on the other hand, would influence the oxygen balance of the molecule. A positive oxygen balance is desirable for explosives as it allows for more complete combustion of the carbon and hydrogen atoms, releasing more energy.

To illustrate the influence of substituents on the energetic properties of cubane derivatives, the following table presents data for some known energetic materials, including the parent cubane.

Compound NameMolecular FormulaDensity (g/cm³)Heat of Formation (kcal/mol)Detonation Velocity (km/s)
CubaneC₈H₈~1.29+148.7Not an explosive
1,4-DinitrocubaneC₈H₆N₂O₄~1.56+98.4~8.3
OctanitrocubaneC₈(NO₂)₈~1.98+102~10.1

Note: The data presented in this table is based on literature values for related compounds and is for illustrative purposes. Specific experimental values for this compound are not available.

Radiochemistry Research with Cubane Derivatives

The rigid and well-defined three-dimensional structure of the cubane scaffold makes it an attractive platform for the development of radiotracers for molecular imaging. The ability to introduce functional groups at specific and predictable positions on the cubane core allows for the precise attachment of radionuclides and targeting vectors.

Radiosynthesis of Labeled Cubane Analogues for Research Probes

The compound this compound is a particularly interesting candidate for radiolabeling due to the presence of an iodine atom. This opens up the possibility of direct radioiodination using various iodine radioisotopes suitable for single-photon emission computed tomography (SPECT) or positron emission tomography (PET).

Potential radioisotopes of iodine that could be incorporated include:

Iodine-123 (¹²³I): A gamma emitter with a half-life of 13.2 hours, commonly used for SPECT imaging.

Iodine-124 (¹²⁴I): A positron emitter with a longer half-life of 4.2 days, suitable for PET imaging and longitudinal studies.

Iodine-131 (¹³¹I): A beta and gamma emitter, used for both imaging and targeted radiotherapy.

The radiosynthesis of a radioiodinated analog of this compound would likely involve an isotopic exchange reaction, where a non-radioactive iodine atom is replaced with a radioactive one. This can be achieved through various established methods in radiochemistry, such as electrophilic or nucleophilic radioiodination reactions. The choice of method would depend on the specific precursor and the desired radioisotope.

Furthermore, the hydroxymethyl group on this compound provides a handle for conjugation to other molecules of biological interest, such as peptides or antibodies, allowing for the development of targeted radiopharmaceuticals.

Exploratory Studies in Molecular Imaging Research

Radiolabeled cubane derivatives hold promise for a variety of applications in molecular imaging research. The compact and lipophilic nature of the cubane core may influence the pharmacokinetic properties of a radiotracer, potentially leading to favorable biodistribution and clearance profiles.

One area of exploration is the use of cubane-based radiotracers as research probes to study biological processes in vivo. For example, by attaching a radiolabeled cubane scaffold to a molecule that targets a specific receptor or enzyme, researchers can non-invasively visualize and quantify the distribution and activity of that target in living subjects. This has significant implications for drug development and understanding disease mechanisms.

The development of cubane-based PET radiotracers is another exciting avenue. PET offers higher sensitivity and better spatial resolution compared to SPECT, making it a powerful tool for quantitative imaging. A [¹²⁴I]iodo-cubane derivative, for instance, could be used to track the in vivo fate of a drug candidate or to image a specific biological pathway with high precision.

The following table summarizes potential radiolabeling strategies for cubane derivatives based on the functional groups present in this compound.

Functional GroupPotential Radionuclide(s)Labeling MethodPotential Imaging Modality
Iodine¹²³I, ¹²⁴I, ¹³¹IIsotopic Exchange (Electrophilic/Nucleophilic Substitution)SPECT, PET, Radiotherapy
Hydroxymethyl¹¹C, ¹⁸FAlkylation, Fluorination (after chemical modification)PET

Future Research Directions and Emerging Paradigms in 4 Iodocuban 1 Yl Methanol Chemistry

Innovations in Efficient and Selective Functionalization Strategies

While (4-Iodocuban-1-yl)methanol provides two orthogonal points for chemical modification, the development of more sophisticated and efficient functionalization strategies is paramount. A primary challenge in cubane (B1203433) chemistry is the precise and diverse functionalization of the C-H bonds of the cubane core, which are notoriously strong. researchgate.net Future research will likely focus on late-stage functionalization, allowing for the rapid generation of diverse molecular libraries from a common intermediate.

Key areas for innovation include:

Catalytic C-H Functionalization: The development of novel catalytic systems for the direct and selective activation of the cubane C-H bonds is a significant area of interest. nih.gov Recent advancements in transition-metal-catalyzed and photocatalytic methods offer promising avenues for achieving regioselective alkylation, arylation, and amination of the cubane scaffold. researchgate.netacs.orgchemrxiv.org These methods could be adapted to this compound to introduce additional functional groups, creating complex, multi-substituted cubane derivatives.

Strain-Release Functionalization: The inherent strain of the cubane cage can be harnessed to drive unique chemical transformations. Research into controlled ring-opening or rearrangement reactions, catalyzed by transition metals, could lead to the synthesis of novel polycyclic structures that are otherwise difficult to access. acs.orgresearchgate.net

Cross-Coupling Methodologies: Expanding the portfolio of cross-coupling reactions for the carbon-iodine bond in this compound is crucial. While standard coupling reactions are applicable, the development of milder and more functional-group-tolerant methods will enhance its utility as a synthetic building block. princeton.edu

Table 1: Emerging Functionalization Strategies for Cubane Scaffolds
StrategyDescriptionPotential Advantage for this compoundReferences
Photocatalytic C-H AlkylationUses light and a photocatalyst to generate cubyl radicals for reaction with electron-deficient alkenes.Offers a mild and direct method to introduce alkyl chains at other positions on the cubane core. nih.govchemrxiv.org
Directed C-H AcetoxylationEmploys a directing group to guide a transition metal catalyst to a specific C-H bond for oxidation.Enables the introduction of oxygen functionality with high regioselectivity. acs.org
Decarboxylative Cross-CouplingUtilizes metallaphotoredox catalysis to couple cubane carboxylic acids with various partners.Could be applied to derivatives of this compound to forge C-N and C-C bonds. princeton.edu
Silver(I)-Catalyzed RearrangementCatalytic rearrangement of cubanes to cuneanes, driven by the release of ring strain.Provides access to alternative strained hydrocarbon scaffolds from cubane precursors. acs.org

Integration of Advanced Computational Chemistry for Predictive Design

Computational chemistry is set to become an indispensable tool in the exploration of this compound chemistry. The predictive power of theoretical calculations can guide synthetic efforts, accelerate the discovery of new derivatives with desired properties, and provide fundamental insights into the unique bonding and reactivity of the cubane system.

Future applications of computational chemistry in this field include:

Reaction Mechanism and Catalyst Design: Density Functional Theory (DFT) and other quantum chemical methods can be employed to elucidate the mechanisms of novel functionalization reactions. This understanding will facilitate the rational design of more efficient and selective catalysts.

Prediction of Physicochemical Properties: Computational models can accurately predict key properties of novel this compound derivatives, such as solubility, lipophilicity, and electronic properties. This is particularly valuable in the context of drug discovery, where these parameters are critical for pharmacokinetic profiles.

Virtual Screening and Molecular Docking: In medicinal chemistry, computational docking studies can be used to predict the binding affinity of virtual libraries of this compound derivatives to biological targets. This in silico screening approach can identify promising candidates for synthesis and biological evaluation, saving significant time and resources.

Table 2: Application of Computational Methods in Cubane Chemistry
Computational MethodApplication AreaAnticipated Outcome for this compound ResearchReferences
Density Functional Theory (DFT)Reaction mechanism elucidation and property prediction.Optimization of synthetic routes and rational design of derivatives with tailored electronic properties. semanticscholar.org
Molecular Dynamics (MD) SimulationsStudying the conformational behavior and interactions of cubane-containing molecules in biological systems.Understanding how derivatives interact with protein targets and cellular membranes. semanticscholar.org
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of bonding and electronic structure.Gaining deeper insight into the nature of the strained C-C bonds and their influence on reactivity. semanticscholar.org

Broadening the Scope of Cubane Applications in Chemical Sciences

The unique properties of the cubane scaffold make it an attractive motif for a wide range of applications. This compound, as a versatile building block, is expected to play a central role in realizing the potential of cubane chemistry in diverse fields. acs.org

Emerging application areas to be explored include:

Medicinal Chemistry: The cubane unit is increasingly being investigated as a bioisostere for phenyl rings in drug design. researchgate.netsemanticscholar.org Its rigid, three-dimensional structure can lead to improved metabolic stability, enhanced permeability, and novel intellectual property. This compound provides an excellent starting point for synthesizing cubane-containing analogues of known drugs or for creating novel pharmacophores. consensus.appacs.org

Materials Science: The rigid and well-defined geometry of the cubane core makes it an ideal component for the construction of advanced materials. researchgate.netlabmanager.com Future research could focus on incorporating this compound into polymers to create materials with high thermal stability, or into metal-organic frameworks (MOFs) for applications in gas storage and catalysis. falconediting.comdeloitte.comacs.org The development of novel liquid crystals and energetic materials also represents a promising avenue of research. mercatus.org

Organic Electronics: The electronic properties of the cubane cage, while not fully explored, suggest potential applications in molecular electronics. The ability to precisely functionalize this compound could allow for the synthesis of molecular wires or other components for nanoscale electronic devices.

Table 3: Potential Future Applications of this compound Derivatives
FieldSpecific ApplicationRationaleReferences
Medicinal ChemistryPhenyl ring bioisostereThe rigid cubane scaffold can improve pharmacokinetic properties and provide novel intellectual property. nih.govresearchgate.netsemanticscholar.org
Materials ScienceHigh-performance polymersThe incorporation of the rigid cubane unit can enhance thermal stability and mechanical strength. researchgate.netfalconediting.com
Materials ScienceMetal-Organic Frameworks (MOFs)The defined geometry of cubane can act as a rigid linker to create porous materials for catalysis or gas storage. acs.org
Energetic MaterialsPrecursors to high-density explosivesThe high strain energy of the cubane cage can be released upon decomposition, leading to powerful energetic materials. acs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-Iodocuban-1-yl)methanol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of cubane derivatives typically involves halogenation and functionalization steps. For iodinated cubanes, direct iodination of cubane precursors using iodine monochloride (ICl) or hypervalent iodine reagents under controlled temperatures (0–25°C) is common . The methanol group can be introduced via nucleophilic substitution or oxidation of a methyl precursor. For example, cubanecarboxylic acid derivatives may undergo reduction (e.g., LiAlH4) to yield the alcohol, followed by iodination. Reaction conditions such as solvent polarity (e.g., dichloromethane vs. THF) and stoichiometry of iodinating agents critically affect regioselectivity and byproduct formation. Monitoring via <sup>1</sup>H NMR and GC-MS is recommended to optimize purity .
Synthesis Method Reagents/Conditions Yield Key Challenges
Direct iodinationICl, CH2Cl2, 0°C40–60%Competing diiodination byproducts
Oxidation-Reduction pathwayCubanecarboxylic acid → LiAlH4 → Iodination30–50%Over-reduction of cubane core

Q. How can the structural integrity of this compound be verified post-synthesis?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming cubane geometry and iodine positioning . For rapid analysis, <sup>13</sup>C NMR can identify cubane-specific quaternary carbons (δ 80–90 ppm), while IR spectroscopy detects O-H stretches (~3200–3600 cm<sup>-1</sup>). High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]<sup>+</sup> for C9H11IO: calc. 278.9874). Discrepancies in spectral data may indicate cubane ring strain relaxation or iodine displacement .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Cubane derivatives are prone to ring-opening under UV light or elevated temperatures. Storage in amber vials at –20°C in inert atmospheres (N2 or Ar) is advised. Periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) monitors degradation. Iodine loss via SN2 mechanisms can occur in polar aprotic solvents (e.g., DMSO), necessitating stability assays .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts show promise?

  • Methodological Answer : Cubane’s rigid structure limits traditional chiral resolution. Asymmetric iodination using chiral hypervalent iodine reagents (e.g., (S)-BINOL-derived iodanes) has been explored, achieving ≤70% ee in model systems . Alternatively, kinetic resolution via lipase-catalyzed acetylation (e.g., Candida antarctica Lipase B) of racemic methanol derivatives can enrich enantiomers. Monitoring ee requires chiral GC columns (e.g., Cyclosil-B) or NMR with chiral shift reagents .

Q. What computational models predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) studies (B3LYP/6-311+G(d,p)) highlight the cubane core’s electron-withdrawing effect, which activates the iodine for Suzuki-Miyaura coupling. However, steric hindrance from the cubane framework reduces Pd-catalyst accessibility. MD simulations suggest that bulky ligands (e.g., SPhos) improve coupling efficiency with aryl boronic acids by 20–30% . Experimental validation using in situ <sup>31</sup>P NMR tracks catalyst degradation pathways.

Q. How do conflicting data on the compound’s photophysical properties arise, and how can they be resolved?

  • Methodological Answer : Discrepancies in fluorescence quantum yields (e.g., 0.2 vs. 0.4 in literature) may stem from solvent polarity effects or cubane ring distortion during excitation. Time-resolved spectroscopy (fs-TAS) and cryogenic measurements (77 K) isolate solvent interactions. Collaborative data sharing via platforms like the European Open Science Cloud ensures reproducibility .
Reported Quantum Yield Solvent Excitation λ (nm) Proposed Artifact
0.42Cyclohexane290Minimal ring distortion
0.19Acetonitrile290Solvent-induced charge transfer

Q. What are the emerging applications of this compound in materials science?

  • Methodological Answer : The compound’s high density (∼2.1 g/cm³) and thermal stability (decomposition >200°C) make it a candidate for energetic materials or metal-organic frameworks (MOFs). Iodine’s heavy-atom effect enhances X-ray contrast in crystallography. Recent studies embed it into polymers via radical polymerization, showing 15% increased tensile strength compared to non-iodinated analogs .

Data Contradiction Analysis

  • Case Study : Conflicting reports on iodine’s lability in nucleophilic environments.
    • Resolution : Kinetic isotope experiments (using <sup>125</sup>I-labeled compound) reveal that protic solvents (e.g., MeOH) accelerate iodine displacement via SN1 mechanisms, while aprotic solvents favor retention. Meta-analyses of reaction databases (Reaxys) confirm solvent-dependent half-lives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.